1,5-Dicyclopentylpentane

Description

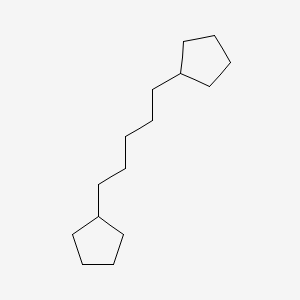

Structure

3D Structure

Properties

CAS No. |

15181-21-2 |

|---|---|

Molecular Formula |

C15H28 |

Molecular Weight |

208.38 g/mol |

IUPAC Name |

5-cyclopentylpentylcyclopentane |

InChI |

InChI=1S/C15H28/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15/h14-15H,1-13H2 |

InChI Key |

QBSREYYHAPRBNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCCCC2CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Dicyclopentylpentane and Its Analogues

Strategic Disconnections and Retrosynthetic Planning for Dicyclopentylalkanes

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. lkouniv.ac.inresearchgate.netamazonaws.com For 1,5-dicyclopentylpentane, the primary disconnection points are the C-C bonds linking the cyclopentyl rings to the pentane (B18724) chain.

A logical retrosynthetic approach for this compound (I) involves disconnecting the molecule at the C1-C2 and C4-C5 bonds of the pentane chain, leading to two cyclopentyl-containing synthons and a three-carbon central fragment, or at the C2-C3 and C3-C4 bonds, suggesting a coupling of two cyclopentylethyl fragments with a single carbon source. A more straightforward disconnection, however, breaks the bond between the cyclopentyl group and the pentane chain. This leads to a cyclopentyl anion or radical synthon and a 1,5-dihalopentane synthetic equivalent.

Another key strategy in retrosynthetic analysis is Functional Group Interconversion (FGI). lkouniv.ac.inresearchgate.net For instance, the target alkane can be envisioned as the product of the reduction of a corresponding diketone or dialkene. This opens up a wider range of possible synthetic reactions, such as Wittig reactions or Grignard additions, to construct the carbon skeleton.

Key Retrosynthetic Disconnections for this compound:

| Disconnection Strategy | Synthons | Synthetic Equivalents |

| C(cyclopentyl)-C(pentane) bond cleavage | Cyclopentyl anion/radical + 5-halopentylcyclopentane | Cyclopentylmagnesium bromide + 1,5-dibromopentane (B145557) |

| C2-C3 bond cleavage of the pentane chain | Cyclopentylethyl cation + cyclopentylpropyl anion | 1-bromo-2-cyclopentylethane + 3-cyclopentylpropylmagnesium bromide |

| Functional Group Interconversion (FGI) followed by disconnection | Cyclopentyl aldehyde + phosphorane | Cyclopentanecarboxaldehyde + (4-cyclopentylbutyl)triphenylphosphonium bromide |

Direct and Convergent Synthetic Routes to the this compound Core

The construction of the this compound core can be achieved through various direct and convergent synthetic routes, primarily relying on the formation of carbon-carbon bonds.

Modern synthetic chemistry offers a plethora of catalytic methods for the formation of C-C bonds, which are more efficient and environmentally benign than stoichiometric reactions. organic-chemistry.org Transition metal-catalyzed cross-coupling reactions are particularly powerful for linking alkyl groups.

One plausible route involves the coupling of a cyclopentyl-containing organometallic reagent with a dihalogenated pentane. For example, the reaction of cyclopentylmagnesium bromide (a Grignard reagent) with 1,5-dibromopentane in the presence of a suitable catalyst, such as a copper or nickel complex, could yield the desired product. The Wurtz reaction, though less commonly used, presents another possibility for coupling two cyclopentylalkyl halides. stackexchange.com

Recent advances in C-H activation could also be harnessed. organic-chemistry.org A rhodium catalyst, for instance, can activate a C-H bond on a cyclopentane (B165970) ring, allowing for its direct coupling with a suitable pentane-based electrophile. nih.govnih.gov

When starting from smaller cyclopentyl-containing precursors, controlled chain elongation techniques are necessary. nih.govyoutube.com One classical approach is the use of acetylide chemistry. A cyclopentyl-substituted alkyne can be deprotonated and reacted with a suitable electrophile to extend the carbon chain. Subsequent reduction of the alkyne would yield the desired alkane.

The Wittig reaction provides another powerful tool for chain elongation. For instance, cyclopentanecarboxaldehyde can be reacted with a phosphonium (B103445) ylide derived from a four-carbon chain bearing a terminal cyclopentyl group. The resulting alkene can then be hydrogenated to afford this compound.

Comparison of Synthetic Routes:

| Route | Key Reaction | Starting Materials | Advantages | Disadvantages |

| Grignard Coupling | Grignard reaction | Cyclopentyl bromide, 1,5-dibromopentane | Convergent, uses readily available starting materials | Potential for side reactions (e.g., elimination) |

| Wurtz Reaction | Reductive coupling | 1-bromo-2-cyclopentylethane | Direct coupling | Often low yielding, requires stoichiometric metal |

| Wittig Reaction | Olefination | Cyclopentanecarboxaldehyde, (4-cyclopentylbutyl)triphenylphosphonium bromide | High functional group tolerance, stereochemical control possible | Generates stoichiometric phosphine (B1218219) oxide waste |

| Acetylide Alkylation | Nucleophilic substitution | Cyclopentylacetylene, 1-bromo-3-cyclopentylpropane | Stepwise, controlled elongation | Requires multiple steps (alkylation, reduction) |

Stereoselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives, where the cyclopentyl rings or the pentane chain bear functional groups, introduces the challenge of stereoselectivity. Achieving a specific stereoisomer requires the use of chiral catalysts or auxiliaries.

For instance, an enantioselective version of the Michael addition could be employed to introduce a substituent in a stereocontrolled manner. A chiral organocatalyst could mediate the addition of a nucleophile to a cyclopentenyl-substituted α,β-unsaturated carbonyl compound, which could then be further elaborated to the target molecule.

Asymmetric hydrogenation of a prostereogenic alkene precursor using a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) is another powerful strategy to introduce stereocenters with high enantiomeric excess. Furthermore, stereoselective C-C bond formation can be achieved through SN2-type displacement reactions on chiral substrates. sigmaaldrich.cn

Optimization of Reaction Conditions and Yields for High-Purity Synthesis

To achieve high yields and purity in the synthesis of this compound, careful optimization of reaction conditions is crucial. researchgate.net This includes the choice of solvent, temperature, catalyst loading, and reaction time.

For instance, in a Grignard coupling reaction, the choice of ether solvent (e.g., diethyl ether vs. tetrahydrofuran) can significantly impact the reaction rate and yield. The addition of catalytic amounts of copper(I) iodide can also improve the efficiency of the coupling.

Purification of the final product, an alkane, can be challenging due to its nonpolar nature. Distillation under reduced pressure is a common method for separating the target compound from lower or higher boiling impurities. For high-purity applications, preparative gas chromatography or column chromatography on a nonpolar stationary phase like silica (B1680970) gel might be necessary.

Table of Optimized Reaction Parameters (Hypothetical Example for Grignard Coupling):

| Parameter | Condition | Rationale |

| Solvent | Tetrahydrofuran (THF) | Higher boiling point than diethyl ether, allows for higher reaction temperatures. |

| Catalyst | CuI (5 mol%) | Promotes efficient cross-coupling and minimizes side reactions. |

| Temperature | Reflux (66 °C) | Ensures a reasonable reaction rate without significant decomposition. |

| Reactant Ratio | 2.2 eq. Cyclopentylmagnesium bromide | A slight excess of the Grignard reagent ensures complete consumption of the dibromopentane. |

| Workup | Aqueous NH4Cl quench | Neutralizes the reaction mixture and precipitates magnesium salts for easier removal. |

Green Chemistry Principles in the Development of Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

Key green chemistry considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are generally more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids. For instance, some catalytic oxidations can be performed in water. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. researchgate.net Cyclopentanone, for example, can be derived from biomass and could serve as a precursor to cyclopentyl-containing building blocks.

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1,5 Dicyclopentylpentane

Fundamental Reaction Types Applicable to Saturated Hydrocarbons

Saturated hydrocarbons like 1,5-dicyclopentylpentane are generally characterized by their low reactivity due to the presence of strong, nonpolar C-C and C-H bonds. wou.edu However, under specific conditions, they can undergo several types of reactions.

The most common reaction pathway for alkanes is initiated by homolytic bond cleavage, where a covalent bond breaks, and each fragment retains one of the bonding electrons, forming highly reactive radical intermediates. libretexts.orgmaricopa.edupressbooks.pub This process typically requires a significant energy input, such as heat or ultraviolet (UV) light. pressbooks.pubwikipedia.org

For this compound, homolytic cleavage can occur at either a C-H or a C-C bond. The bond dissociation energy (BDE) is a critical factor in determining which bond is most likely to break. The stability of the resulting radical species also plays a crucial role, with the order of stability being tertiary > secondary > primary radicals. chemistrysteps.com

C-H Bond Cleavage: The cyclopentyl rings and the pentane (B18724) chain of this compound contain primary, secondary, and tertiary C-H bonds. The tertiary C-H bonds at the junction of the pentane chain and the cyclopentyl rings are expected to have the lowest BDE and would therefore be the most susceptible to abstraction by a radical, leading to the formation of a relatively stable tertiary radical.

C-C Bond Cleavage: Cleavage of C-C bonds requires higher energy and is a key feature of processes like thermal cracking. wou.edu In this compound, this could lead to the fragmentation of the molecule into smaller hydrocarbon radicals.

Once formed, these radical intermediates can participate in a variety of chain reactions, such as those seen in halogenation. soran.edu.iq

While resistant to many oxidants, saturated hydrocarbons can be oxidized under vigorous conditions. Combustion is the most complete form of oxidation, yielding carbon dioxide and water. scribd.com More controlled, partial oxidation can lead to the introduction of functional groups.

The functionalization of C-H bonds is a significant area of research, aiming to convert unreactive alkanes into more valuable products. researchgate.netrsc.orgprinceton.edu For this compound, oxidative transformations could potentially introduce hydroxyl or carbonyl groups. For instance, reaction with strong oxidizing agents in the presence of metal catalysts can lead to the formation of alcohols and ketones. nih.gov The regioselectivity of such reactions would again be influenced by the stability of the radical or carbocation intermediates, favoring reaction at the tertiary positions.

Halogenation is a classic example of a substitution reaction in alkanes, proceeding via a free-radical chain mechanism. wikipedia.orgbyjus.comlibretexts.org This process involves initiation, propagation, and termination steps. soran.edu.iq

Initiation: The halogen molecule (e.g., Cl₂, Br₂) undergoes homolytic cleavage upon exposure to UV light or heat to form two halogen radicals. soran.edu.iq

Propagation: A halogen radical abstracts a hydrogen atom from this compound to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. byjus.com

Termination: The reaction ceases when two radicals combine. soran.edu.iq

The regioselectivity of halogenation depends on the halogen used. Chlorination is generally less selective, leading to a mixture of products where any of the C-H bonds can be substituted. youtube.com Bromination, however, is much more selective and will preferentially occur at the position that forms the most stable radical intermediate. chemistrysteps.comyoutube.com Therefore, the bromination of this compound is expected to yield the 1,5-dibromo-1,5-dicyclopentylpentane, where the bromine atoms are attached to the tertiary carbons, as the major product.

| Halogen | Primary Product | Rationale |

|---|---|---|

| Chlorine (Cl₂) | Mixture of chlorinated isomers | Low selectivity of chlorine radicals. youtube.com |

| Bromine (Br₂) | 1,5-Dibromo-1,5-dicyclopentylpentane | High selectivity for the most stable (tertiary) radical intermediate. chemistrysteps.com |

Elucidation of Reaction Mechanisms

The mechanisms of the reactions described above are typically investigated through a combination of kinetic studies and the identification of reaction intermediates and transition states, often aided by computational chemistry.

Kinetic studies are crucial for understanding reaction mechanisms. For the radical halogenation of a compound like this compound, the rate law would likely be determined by monitoring the disappearance of reactants or the appearance of products over time under various concentrations. For many radical chain reactions, the rate law is complex, but often shows a fractional order dependence on the reactants. For example, the chlorination of methane (B114726) has a rate law of k[CH₄][Cl₂]¹ᐟ². wikipedia.org

Theoretical and kinetic studies on analogous molecules like alkyl cyclohexanes have been performed to determine the rate constants for hydrogen abstraction from different carbon sites. rsc.org These studies consistently show that the rate of hydrogen abstraction is fastest at tertiary carbon sites, which supports the predicted regioselectivity in reactions like bromination. acs.org

| C-H Bond Type | Relative Rate of Abstraction (Chlorination) | Relative Rate of Abstraction (Bromination) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3-5 | 80-100 |

| Tertiary (3°) | 5-7 | >1600 |

Note: Values are approximate and can vary with reaction conditions.

The direct observation of highly reactive intermediates like free radicals is challenging but can be achieved using techniques such as electron spin resonance (ESR) spectroscopy. However, their existence is more commonly inferred from the reaction products and stereochemistry.

Computational chemistry plays a vital role in elucidating the structures of transition states and the energies of intermediates. rsc.org For a reaction like hydrogen abstraction, computational models can calculate the activation energy for the removal of a hydrogen atom from primary, secondary, and tertiary positions, thus predicting the most likely reaction pathway. These calculations confirm that the transition state leading to a tertiary radical is lower in energy than those leading to secondary or primary radicals, explaining the observed regioselectivity. rsc.org

For substitution reactions, the transition state involves the partial formation of the new bond and the partial breaking of the old bond. In radical halogenation, the transition state for the hydrogen abstraction step is a key point of interest. The geometry and energy of this transition state determine the rate and selectivity of the reaction.

Catalytic Activation of C-H Bonds in this compound

The catalytic activation of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise inert hydrocarbons. For a molecule like this compound, which possesses a variety of C-H bonds (primary, secondary in both the ring and the chain), selective activation presents a significant challenge. Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are at the forefront of C-H activation research. researchgate.netresearchgate.net

Mechanistically, the activation of C-H bonds in alkanes and cycloalkanes by transition metal complexes typically proceeds through pathways such as oxidative addition, σ-bond metathesis, or concerted metalation-deprotonation. The specific pathway is dependent on the metal center, its ligand sphere, and the reaction conditions. For this compound, iridium-based catalysts, often employed for their high activity in alkane functionalization, could potentially activate the C-H bonds of both the cyclopentyl rings and the pentane linker. nih.govresearchgate.net

The cyclopentyl moieties offer multiple secondary C-H bonds. The activation of these bonds can be influenced by the steric environment and the conformational rigidity of the ring. Research on the functionalization of cycloalkanes has shown that achieving site-selectivity can be challenging. researchgate.netnih.gov In the case of this compound, the C-H bonds on the cyclopentyl rings are sterically accessible and could be targeted by appropriate catalytic systems.

The pentane chain presents its own set of C-H bonds. The terminal methyl groups (primary C-H bonds) are generally less reactive than the internal methylene (B1212753) groups (secondary C-H bonds) in C-H activation reactions. However, some catalytic systems have shown selectivity for terminal C-H bonds. The flexibility of the pentane chain could allow it to adopt conformations that facilitate interaction with a catalyst's active site.

A hypothetical catalytic C-H activation of this compound with a generic iridium catalyst is depicted below:

Hypothetical Iridium-Catalyzed C-H Activation of this compound This table is based on general principles of C-H activation and does not represent actual experimental data for this specific compound.

| Catalyst System | Potential Site of Activation | Expected Product Type | Plausible Mechanism |

|---|---|---|---|

| [Ir(cod)Cl]₂ / Ligand | Cyclopentyl C-H | Functionalized cyclopentyl ring | Oxidative Addition |

Comparative Reactivity Studies with Related Dicyclopentylalkane Homologues

The length of the alkane linker would likely have a significant impact on the molecule's reactivity in several ways:

Conformational Flexibility: Shorter chains, as in 1,3-dicyclopentylpropane, would result in a more rigid structure, potentially leading to different selectivities in C-H activation. The proximity of the two cyclopentyl rings could also lead to intramolecular interactions or steric hindrance that influences catalyst approach. Longer chains, as in 1,7-dicyclopentylheptane, would offer greater flexibility, approaching the reactivity of two independent cyclopentyl-substituted alkanes.

Chelation Effects: With a suitably functionalized catalyst, the dicyclopentylalkane could potentially act as a bidentate ligand. The length of the pentane chain in this compound might be optimal for forming a stable chelate complex with a metal center, which could influence the subsequent C-H activation steps. Shorter or longer chains might form less stable chelates, leading to lower reactivity or different reaction pathways.

Statistical Factors: A longer alkane chain provides more C-H bonds, which, from a statistical standpoint, might increase the likelihood of reaction within the chain compared to the cyclopentyl rings, assuming comparable intrinsic reactivity.

The table below provides a hypothetical comparison of the potential reactivity of dicyclopentylalkane homologues in a generic C-H activation reaction.

Hypothetical Reactivity Comparison of Dicyclopentylalkane Homologues This table is based on inferred chemical principles and not on direct experimental evidence.

| Compound | Alkane Chain Length | Expected Conformational Flexibility | Potential Influence on Reactivity |

|---|---|---|---|

| 1,3-Dicyclopentylpropane | 3 | Low | Increased rigidity may favor specific C-H activation sites due to fixed geometry. Potential for intramolecular interactions. |

| This compound | 5 | Moderate | Balance of flexibility and potential for chelation could lead to unique reactivity or selectivity. |

Advanced Spectroscopic and Analytical Characterization of 1,5 Dicyclopentylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules like 1,5-dicyclopentylpentane. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

In ¹H NMR spectroscopy of alkanes and cycloalkanes, the signals for protons attached to sp³ hybridized carbons typically appear in the upfield region of the spectrum. For cyclopentane (B165970), a single peak is observed, indicating that all protons are chemically equivalent due to rapid conformational changes. docbrown.info The chemical shifts for protons in this compound would be expected in the typical alkane region, with slight variations depending on their position along the pentane (B18724) chain and within the cyclopentyl rings. The protons on the carbons linking the rings (α-carbons) would likely be the most deshielded. Spin-spin coupling between non-equivalent neighboring protons would lead to complex splitting patterns, analyzable by the n+1 rule, providing information on the connectivity of the protons. docbrown.info

¹³C NMR spectroscopy offers a wider spectral dispersion, often allowing for the resolution of individual carbon signals. libretexts.org The chemical shifts of carbon atoms are influenced by their local electronic environment. libretexts.orgoregonstate.edu For this compound, distinct signals would be expected for the different carbons of the pentane chain and the cyclopentyl rings. The chemical shifts for sp³ hybridized carbons in alkanes generally fall within a broad range. youtube.comwisc.edu The specific chemical shifts would help in assigning each carbon atom to its position within the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Alkanes and Cycloalkanes

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Alkane (CH, CH₂, CH₃) | 0.8 - 1.7 |

| ¹³C | Alkane | 10 - 60 |

This table provides generalized chemical shift ranges. Actual values for this compound would require experimental determination.

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound and to determine its three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other in the molecular structure. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. sdsu.edu It provides a powerful tool for assigning the ¹H signal to its corresponding ¹³C signal. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This technique is instrumental in determining the stereochemistry and conformational preferences of the molecule.

By combining the information from these 2D NMR experiments, a complete and detailed picture of the molecular structure of this compound can be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

The IR and Raman spectra of this compound are dominated by the vibrational modes of its aliphatic (pentane chain) and cycloalkane (cyclopentyl rings) components.

C-H Stretching: Strong absorptions in the IR spectrum are expected in the 2850-3000 cm⁻¹ region, characteristic of C-H stretching vibrations in alkanes. docbrown.info

CH₂ Bending (Scissoring): A characteristic absorption for the scissoring vibration of CH₂ groups is typically observed around 1465 cm⁻¹. docbrown.info

CH₂ Rocking and Twisting: The so-called "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions arising from various bending, rocking, and twisting vibrations of the CH₂ groups in both the linear chain and the rings. docbrown.info This region is unique to the specific molecule.

Raman spectroscopy provides complementary information. While C-H stretching bands are also present, other vibrations, such as C-C bond stretching, can be more prominent in the Raman spectrum.

Table 2: General Infrared Absorption Frequencies for Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 3000 | Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₃ Bend (Umbrella) | ~1375 | Medium |

This table provides generalized IR absorption frequencies. The spectrum of this compound will show a combination of these and other bands characteristic of its specific structure.

The vibrational frequencies of certain modes, particularly in the fingerprint region, can be sensitive to the conformation of the molecule. The flexible pentane chain and the puckered cyclopentyl rings can adopt various spatial arrangements. These conformational differences can lead to subtle shifts in the positions and intensities of the vibrational bands. High-resolution vibrational spectroscopy, sometimes coupled with computational modeling, can be used to study these conformational dynamics.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₂₈), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.38 g/mol ). nih.gov

The fragmentation of alkanes and cycloalkanes in the mass spectrometer typically proceeds through the cleavage of C-C bonds. libretexts.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve:

Loss of alkyl fragments: Cleavage of the pentane chain could lead to the loss of various alkyl radicals, resulting in fragment ions with masses corresponding to the remaining portion of the molecule.

Cleavage of the cyclopentyl rings: The cyclopentyl rings can also fragment, often by losing ethene (C₂H₄, 28 Da), leading to characteristic fragment ions. docbrown.info

Formation of cyclopentyl cation: A prominent peak at m/z 69, corresponding to the cyclopentyl cation ([C₅H₉]⁺), would be expected due to the cleavage of the bond between the pentane chain and a cyclopentyl ring.

The analysis of these fragmentation patterns provides valuable information for confirming the identity of this compound and for distinguishing it from its isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For this compound, the exact mass can be calculated based on its molecular formula, C15H28. Using the most abundant isotopes of carbon (¹²C) and hydrogen (¹H), the theoretical monoisotopic mass is determined with a high degree of precision. This calculated value serves as a benchmark for experimental HRMS measurements, which are critical for confirming the compound's identity in a sample.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H28 | nih.gov |

| Molecular Weight (Average) | 208.38 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 208.219100893 Da | nih.gov |

Experimental HRMS analysis of this compound would be expected to yield a molecular ion [M]⁺ peak that corresponds closely to this theoretical exact mass, typically within a few parts per million (ppm) accuracy. mdpi.com This level of accuracy is crucial for differentiating it from other potential isomeric structures or compounds with different elemental compositions that might have the same nominal mass. While HRMS provides the elemental formula, it does not elucidate the specific arrangement of atoms. Therefore, it is often used in conjunction with other techniques like NMR spectroscopy and fragmentation analysis for complete structural confirmation.

Hyphenated Techniques (e.g., GC-MS) for Mixture Analysis and Purity Assessment

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are powerful for both separating this compound from complex mixtures and for assessing its purity. gov.scot The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification of the eluted components. libretexts.org

In a typical GC-MS analysis of a sample containing this compound, the compound would be separated from other volatile impurities on a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS). chromforum.org The retention time of the compound is characteristic under specific GC conditions (e.g., temperature program, carrier gas flow rate) and can be used for its initial identification and quantification.

Following separation by GC, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum displays the molecular ion [M]⁺ and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound, the fragmentation would likely involve:

Loss of a cyclopentyl radical: [M - C5H9]⁺, leading to a prominent peak.

Cleavage of the pentane chain: Resulting in a series of alkyl and cycloalkyl fragments.

Fragmentation of the cyclopentyl ring: A characteristic fragmentation of cyclopentane itself involves the loss of ethene (C2H4) to yield an ion at m/z 42. docbrown.info This fragment may also be observed in the spectrum of this compound.

The mass spectrum of a related, larger compound, 1,5-dicyclopentyl-3-(2-cyclopentylethyl)pentane, has been documented in spectral libraries, illustrating the utility of GC-MS for identifying such complex saturated hydrocarbons. nih.gov

Table 2: Illustrative GC-MS Parameters and Expected Fragmentation Data

| Parameter | Description / Expected Value |

|---|---|

| GC Column | Capillary, non-polar (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion [M]⁺ (m/z) | 208 |

| Key Fragment Ions (m/z) | 139 ([M-C5H9]⁺), 83 ([C6H11]⁺), 69 ([C5H9]⁺), 55 ([C4H7]⁺), 41 ([C3H5]⁺) |

Purity assessment is achieved by integrating the peak areas of all components in the chromatogram. The percentage purity of this compound can be calculated by comparing its peak area to the total area of all detected peaks.

Electronic Spectroscopy (UV-Vis) and Environment-Induced Electronic Stark Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the 190-800 nm range, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique is most informative for compounds containing π-electron systems (like conjugated dienes and aromatic compounds) or heteroatoms with non-bonding electrons. uobabylon.edu.iq

Saturated alkanes, such as this compound, contain only sigma (σ) bonds. The only possible electronic transition is the promotion of an electron from a σ bonding orbital to a σ* antibonding orbital (a σ → σ* transition). uobabylon.edu.iq These transitions are very high in energy and require light of very short wavelengths, typically in the far or vacuum ultraviolet region (< 150 nm). uobabylon.edu.iqstackexchange.com For instance, methane (B114726) and ethane (B1197151) have absorption maxima at 122 nm and 135 nm, respectively. uobabylon.edu.iq

As a result, This compound is transparent and does not exhibit any significant absorption in the standard UV-Vis range (200-800 nm) . stackexchange.com Its UV-Vis spectrum would simply show a flat baseline, assuming the sample is pure and the solvent used (e.g., ethanol (B145695) or hexane) does not absorb in this region. The absence of a UV-Vis spectrum is itself a key piece of characterization data, confirming the lack of chromophores in the molecule.

Given that there is no measurable absorption band in the conventional UV-Vis region, environment-induced electronic Stark effects, which involve the perturbation of a molecule's electronic states by an external electric field leading to shifts in its absorption spectrum, are not applicable or observable for this compound using this technique.

Chromatographic Separation Techniques for Isolation and Quantification

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. libretexts.org The compound's volatility and thermal stability make it an ideal candidate for GC analysis. For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons and its wide linear response range.

A typical GC method for the quantification of this compound would involve:

Column: A non-polar or weakly polar capillary column (e.g., DB-1, DB-5) of sufficient length (e.g., 30 meters) to resolve it from any isomers or closely boiling impurities. chromforum.org

Injection: A split/splitless or multimode inlet to introduce a precise volume of the sample.

Temperature Program: A programmed temperature ramp (e.g., starting at a lower temperature and increasing at a controlled rate) is often employed to ensure good separation of a wide range of components. chromforum.org

Detection: A Flame Ionization Detector (FID) provides a signal that is proportional to the mass of carbon being burned, allowing for accurate quantification.

Quantification: An internal or external standard method would be used for accurate concentration determination. An internal standard, a known amount of a non-interfering compound added to the sample, is often preferred as it corrects for variations in injection volume.

The purity of a this compound sample can be determined with high accuracy using GC-FID by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical GC-FID Parameters for Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Injection Volume | 1 µL (with appropriate split ratio) |

Theoretical and Computational Chemistry of 1,5 Dicyclopentylpentane

Machine Learning Applications in Predicting Structure-Property Relationships

The intersection of computational chemistry and machine learning is rapidly advancing the prediction of molecular properties, offering a faster and more efficient alternative to traditional experimental methods. For complex hydrocarbons such as 1,5-dicyclopentylpentane, machine learning models are being increasingly utilized to forecast a range of physicochemical properties, which are crucial for applications in areas like lubricant and fuel development. These models leverage large datasets of known compounds to learn the intricate relationships between a molecule's structure and its macroscopic behavior.

While specific, in-depth machine learning studies focusing exclusively on this compound are not extensively documented in publicly available literature, the compound is often included in broader datasets of alkanes used to train and validate predictive models. These models are generally designed to handle a wide variety of alkane structures, including linear, branched, and cyclic variations.

General Methodologies and Research Findings

The primary approach involves quantitative structure-property relationship (QSPR) modeling, where machine learning algorithms establish a mathematical correlation between molecular descriptors and experimental property values. These descriptors are numerical representations of a molecule's topological, geometrical, and electronic features.

Commonly predicted properties for alkanes, which would be applicable to this compound, include boiling point, melting point, viscosity, density, and various thermodynamic properties like heat of vaporization and critical temperature.

Data and Predictive Models

Machine learning models for property prediction are trained on extensive databases containing the structures and measured properties of numerous compounds. For alkanes, these datasets often encompass a wide range of carbon numbers and structural motifs. The performance of these models is then validated by comparing their predictions against known experimental data for a separate set of compounds.

Several machine learning algorithms have proven effective in this domain:

Artificial Neural Networks (ANNs): These models, inspired by the structure of the human brain, are adept at capturing complex, non-linear relationships between molecular descriptors and properties. ANNs have been successfully used to predict the boiling points and other physical properties of a wide array of alkanes.

Support Vector Machines (SVM): SVMs are powerful for both classification and regression tasks and have been applied to predict various properties of chemical compounds.

Gradient Boosting and Random Forest: These ensemble methods combine multiple decision trees to improve predictive accuracy and robustness, making them well-suited for handling the complexity of molecular data.

Recent research has also explored the use of deep learning models, such as graph neural networks (GNNs). GNNs can directly learn from the graph structure of a molecule, potentially offering a more intuitive and powerful way to represent molecular information for property prediction.

Environmental Chemistry and Degradation Pathways of 1,5 Dicyclopentylpentane

Environmental Fate and Distribution of Aliphatic Hydrocarbons

When released into the environment, the behavior of an aliphatic hydrocarbon like 1,5-dicyclopentylpentane is governed by its physical and chemical properties. Generally, these compounds will partition to different environmental compartments such as water, soil, and air. For instance, if released into water, a portion will volatilize into the atmosphere, while the remainder will tend to adsorb to sediment. canada.ca

Aliphatic hydrocarbons are components of crude oil and are also found in urban runoff, indicating their widespread presence in the environment. nih.gov Their distribution is influenced by both natural and anthropogenic sources. nih.govfrontiersin.org The environmental fate of these hydrocarbons is a complex interplay of transport and degradation processes. nih.gov

The following table summarizes key factors influencing the environmental distribution of aliphatic hydrocarbons:

| Factor | Description |

| Volatility | The tendency of a substance to vaporize. Higher volatility leads to greater distribution in the atmosphere. |

| Solubility | The ability of a substance to dissolve in water. Low solubility often results in adsorption to soil and sediment. |

| Adsorption | The adhesion of molecules to the surface of solid particles, such as soil or sediment. |

| Biotic and Abiotic Degradation | The breakdown of the compound by living organisms (biotic) or by chemical and physical processes (abiotic). |

It is important to note that long-chain and high-molecular-weight hydrocarbons, a category that includes this compound, are known to persist in the environment. researchgate.net Their degradation can be influenced by their initial concentration in the environment. url.edu

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For aliphatic hydrocarbons like this compound, these mechanisms primarily involve reactions driven by light, reactive chemical species, and heat.

Photolytic Degradation and Photooxidation Processes

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. chemguide.co.uk In the atmosphere, hydrocarbons can undergo photooxidation, a process initiated by sunlight. nih.gov This often involves the formation of highly reactive intermediates that can then react with other atmospheric components. nih.gov

The photooxidation of aliphatic aldehydes, which can be formed from the partial oxidation of hydrocarbons, can produce intermediates that react with other hydrocarbons. nih.gov Studies have shown that the oxidation of hydrocarbons can occur in ice and snow, suggesting that these processes are relevant in polar regions and at high altitudes. nih.govacs.orgresearchgate.net The presence of other substances, like nitrogen oxides, can influence the rate of photooxidation. nih.gov

Oxidative Transformation by Reactive Species (e.g., Hydroxyl Radicals, Chlorine Atoms)

Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the atmospheric degradation of many organic compounds, including cycloalkanes. nih.govnih.govacs.org The reaction of hydroxyl radicals with cycloalkanes typically involves the abstraction of a hydrogen atom, leading to the formation of an alkyl radical. nih.govacs.orgresearchgate.net This initial step can then lead to a cascade of further reactions, ultimately breaking down the hydrocarbon. nih.gov

The rate of reaction with hydroxyl radicals varies depending on the structure of the cycloalkane. nih.govnih.gov For example, the atmospheric lifetime of various cycloalkanes has been estimated based on their reaction rates with OH radicals. nih.gov

Chlorine atoms (Cl•) can also contribute to the degradation of alkanes, particularly in marine or coastal environments where they can be formed from sea salt aerosols. Similar to hydroxyl radicals, chlorine atoms react with alkanes via hydrogen abstraction. libretexts.orgpressbooks.pub This halogenation reaction can be initiated by light and results in the formation of alkyl halides. chemguide.co.uklibretexts.orgpurdue.edu

The following table provides a simplified overview of the reaction of alkanes with these reactive species:

| Reactive Species | General Reaction with Alkanes | Key Factors |

| Hydroxyl Radical (•OH) | R-H + •OH → R• + H₂O | Sunlight, presence of other pollutants (e.g., NOx) |

| Chlorine Atom (Cl•) | R-H + Cl• → R• + HCl | Light, presence of chlorine sources |

Thermal Degradation and Pyrolysis in Environmental Contexts

Thermal degradation is the breakdown of compounds by heat. Pyrolysis is a specific form of thermal degradation that occurs in the absence of oxygen. vedantu.com While high temperatures are generally required, these processes can be relevant in specific environmental contexts, such as during biomass burning or in deep subsurface environments. vedantu.comyoutube.com

The pyrolysis of cycloalkanes is a complex process that can lead to a variety of smaller hydrocarbon products. rsc.orgepa.govacs.orgacs.org The stability of cycloalkanes to thermal degradation is influenced by their ring size and structure. rsc.orgkhanacademy.orgyoutube.com For instance, studies on the pyrolysis of long-chain fatty acids have shown that saturated chains are relatively stable, while unsaturated chains are more susceptible to degradation. nih.govresearchgate.net The presence of catalysts can also influence the rate and products of thermal degradation. nih.gov

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms. nih.gov It is a key process in the removal of hydrocarbons from the environment. nih.gov

Microbial Metabolism of Cycloalkanes and Alkanes

A wide variety of bacteria and fungi are capable of metabolizing alkanes and cycloalkanes. nih.govyoutube.comyoutube.com The initial step in the microbial degradation of these compounds often involves the introduction of an oxygen atom, typically catalyzed by enzymes called monooxygenases or dioxygenases. microbiologyresearch.org

For cycloalkanes, the metabolic pathway often proceeds through the formation of a cycloalkanol, followed by a cycloalkanone. microbiologyresearch.org The ring is then cleaved, leading to the formation of a dicarboxylic acid that can be further metabolized through central metabolic pathways like the β-oxidation pathway. microbiologyresearch.orgnih.gov

The ability to degrade hydrocarbons, particularly high-molecular-weight and long-chain compounds, has been observed in various microbial species, including those from the genera Pseudomonas and Bacillus. microbiologyresearch.orgtandfonline.comnih.govnih.gov The efficiency of biodegradation can be influenced by environmental factors such as temperature, salinity, and the presence of other organic compounds. nih.govtandfonline.comnih.gov Some microbial consortia have shown enhanced degradation capabilities for complex hydrocarbon mixtures. tandfonline.comnih.gov

The following table lists some of the key microorganisms and their role in hydrocarbon degradation:

| Microorganism Genus | Type of Hydrocarbon Degraded | Reference |

| Pseudomonas | Cycloalkanes, Polycyclic Aromatic Hydrocarbons | microbiologyresearch.orgtandfonline.com |

| Bacillus | High-molecular-weight hydrocarbons | tandfonline.comnih.gov |

| Alcanivorax | n-Alkylcycloalkanes, n-Alkylbenzenes | nih.gov |

| Gordona | Polycyclic Aromatic Hydrocarbons | nih.gov |

It is noteworthy that the biodegradation of high-molecular-weight hydrocarbons can sometimes be a slow process, and these compounds can persist in the environment. frontiersin.orgnih.govfrontiersin.org

Enzymatic Pathways and Biochemical Transformations

Detailed research on the specific enzymatic pathways involved in the degradation of this compound is not available in current scientific literature. The biochemical transformations that this compound may undergo in the environment, whether through microbial action or other processes, have not been elucidated.

Degradation Kinetics and Half-Life Estimation in Different Environmental Compartments

There is no published data on the degradation kinetics of this compound. Consequently, estimations of its half-life in various environmental compartments, such as soil, water, and sediment, cannot be provided.

Table 1: Estimated Half-Life of this compound in Various Environmental Compartments

| Environmental Compartment | Estimated Half-Life |

| Soil | Data not available |

| Water | Data not available |

| Sediment | Data not available |

| Air | Data not available |

Identification and Characterization of Environmental Transformation Products

Specific environmental transformation products of this compound have not been identified or characterized in scientific studies. Research is needed to determine the potential metabolites and breakdown products that may form under various environmental conditions.

Table 2: Potential Environmental Transformation Products of this compound

| Transformation Product | Chemical Formula | Method of Identification | Environmental Compartment Found |

| Data not available | Data not available | Data not available | Data not available |

Environmental Modeling of Persistence and Mobility

Due to the lack of fundamental data on its degradation kinetics, half-life, and transformation products, robust environmental modeling to predict the persistence and mobility of this compound cannot be accurately performed. Such models are essential for assessing the long-term environmental fate and potential risks associated with this compound.

Derivatives and Analogues of 1,5 Dicyclopentylpentane: Chemical Exploration

Synthesis of Functionalized 1,5-Dicyclopentylpentane Derivatives (e.g., this compound-2,4-dione)

There is no specific literature detailing the synthesis of This compound-2,4-dione (B15393642) or other functionalized derivatives of this compound. General synthetic protocols for β-diketones exist, but their applicability to a substrate with two cyclopentyl rings separated by a pentyl chain has not been documented. nih.govnih.govd-nb.info

Stereochemical Aspects and Chiral Properties of Substituted Dicyclopentylpentanes

Influence of Substituents on Molecular Structure and Reactivity

There is a lack of published studies on how different substituents might influence the molecular structure and chemical reactivity of the this compound scaffold.

Future Research Directions and Unanswered Questions in 1,5 Dicyclopentylpentane Chemistry

Exploration of Novel Reaction Chemistries and Catalytic Systems

The chemical inertness of saturated hydrocarbons like 1,5-dicyclopentylpentane, which contains only C-C and C-H single bonds, makes them challenging substrates for chemical transformation. Future research will likely focus on overcoming this stability through the development of innovative catalytic systems. A primary goal is the selective functionalization of C-H bonds, which would allow for the conversion of this simple hydrocarbon into more complex and valuable molecules.

Key research questions include:

Selective C-H Activation: Can catalysts be designed to selectively activate specific C-H bonds (e.g., primary vs. secondary vs. tertiary on the cyclopentyl rings) while leaving the pentane (B18724) linker intact, or vice versa?

Catalytic Cracking and Reforming: What catalytic systems (such as zeolites or supported metal nanoparticles) are most effective for the controlled cracking or reforming of this compound? This is crucial for its potential use as a jet fuel component, where specific boiling points and combustion properties are required.

Novel Polymerization Pathways: Could ring-opening reactions of the cyclopentyl groups be initiated catalytically to form novel polymers with unique material properties?

Research in this area will necessitate a multidisciplinary approach, combining organometallic chemistry for catalyst design, materials science for support development, and chemical engineering for process optimization.

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the mechanisms of the novel reactions proposed in the previous section requires tools that can observe chemical transformations as they happen. The application of advanced, time-resolved spectroscopic techniques is essential for elucidating the transient intermediates and transition states that govern these reactions.

Future investigations could employ:

Pump-Probe Spectroscopy: Using ultrafast laser pulses to initiate a reaction (pump) and a second pulse to probe the resulting species at picosecond or femtosecond timescales. This could provide direct evidence of short-lived radical intermediates or catalyst-substrate complexes.

Time-Resolved Infrared (TRIR) Spectroscopy: To monitor changes in vibrational modes during a reaction, offering insight into bond-breaking and bond-forming events in real-time.

In-situ NMR Spectroscopy: For tracking the evolution of reactants, intermediates, and products within a sealed reaction vessel, providing quantitative kinetic data and structural information on species in the solution phase.

These sophisticated techniques will be instrumental in building a complete mechanistic picture, moving beyond simple product analysis to a fundamental understanding of reaction pathways at the molecular level.

Predictive Modeling of Complex Molecular Interactions

Computational chemistry and predictive modeling offer a powerful, cost-effective way to screen potential catalysts and predict reaction outcomes before undertaking extensive laboratory work. For a molecule like this compound, modeling can provide insights into its conformational flexibility, electronic structure, and interactions with other molecules or surfaces.

Key areas for predictive modeling include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to calculate bond dissociation energies for various C-H and C-C bonds, helping to predict the most likely sites for initial catalytic attack.

Molecular Dynamics (MD) Simulations: To simulate the interaction of this compound with a catalyst surface or within a solvent, revealing information about adsorption energies, diffusion, and the conformational changes required for a reaction to occur.

Machine Learning (ML) Models: Training algorithms on existing experimental and computational data to predict the properties or reactivity of this compound under different conditions. nih.gov As seen in related fields like compound-protein interaction prediction, ML can learn complex relationships between molecular features and outcomes, accelerating the discovery of optimal reaction conditions or catalysts. nih.gov

The table below illustrates hypothetical parameters that could be investigated using predictive modeling to understand the molecule's interaction with a theoretical catalyst.

| Modeling Parameter | Computational Method | Objective | Potential Finding |

| Bond Dissociation Energy | Density Functional Theory (DFT) | Identify the weakest C-H and C-C bonds. | Tertiary C-H bonds on the cyclopentyl rings are the most likely sites for radical abstraction. |

| Adsorption Energy | Molecular Dynamics (MD) | Model the binding strength to a zeolite catalyst surface. | Predicts optimal pore size and surface chemistry for selective binding. |

| Reaction Barrier Height | QM/MM (Quantum Mechanics/Molecular Mechanics) | Calculate the energy required for C-H activation. | Determine the theoretical efficiency of a proposed organometallic catalyst. |

| Binding Affinity Score | Machine Learning (ML) | Predict the likelihood of a strong interaction with a library of potential catalysts. | Rapidly screen thousands of catalyst candidates to identify promising leads for synthesis. |

This table is interactive. Sort by column to explore the data.

Design of Next-Generation Analytical Methodologies for Trace Detection

The detection and quantification of this compound, especially at trace levels in complex matrices such as environmental samples or industrial process streams, require highly sensitive and selective analytical methods. Future research should focus on pushing the boundaries of detection limits and improving isomer-specific separation.

Promising avenues for development include:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly enhanced resolving power compared to traditional GC, making it ideal for separating this compound from other structurally similar hydrocarbons in complex mixtures like crude oil or fuel samples.

High-Resolution Mass Spectrometry (HRMS): Coupling GCxGC with HRMS detectors (like Time-of-Flight or Orbitrap) allows for the determination of elemental composition from exact mass measurements, providing unambiguous identification even at very low concentrations.

Novel Sample Preparation Techniques: Development of advanced solid-phase microextraction (SPME) fibers or other sorbent materials specifically designed to selectively capture and concentrate cyclic and branched alkanes from air or water samples prior to analysis.

These next-generation methods are critical not only for quality control in potential industrial applications but also for monitoring the environmental fate of the compound.

Comprehensive Environmental Risk Assessment and Mitigation Strategies

Should this compound see wider use, a thorough understanding of its environmental impact is imperative. As a non-polar hydrocarbon, it is expected to have low water solubility and a tendency to partition to soil, sediment, and biota.

Future research must address several unanswered questions:

Biodegradation Pathways: What microbial species, if any, are capable of degrading this compound? What are the metabolic pathways and are the resulting metabolites more or less toxic than the parent compound? The presence of two cycloalkane rings may render it highly resistant to microbial attack.

Bioaccumulation Potential: What is its potential to accumulate in the tissues of aquatic and terrestrial organisms? This requires experimental determination of its octanol-water partition coefficient (Kow) and bioconcentration factor (BCF) in relevant species.

Ecotoxicity: What are the acute and chronic toxicity effects on representative environmental organisms (e.g., algae, daphnids, fish)?

Based on these findings, effective mitigation strategies can be designed. These might include developing specialized bioremediation techniques using hydrocarbon-degrading bacteria or designing containment systems to prevent its release into the environment from industrial facilities. A proactive approach to environmental risk assessment will ensure that any future application of this compound is sustainable and safe.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,5-Dicyclopentylpentane in academic research?

Methodological Answer:

- Synthesis : Use stepwise alkylation or cyclization reactions, ensuring precise control of reaction conditions (e.g., temperature, catalyst selection). For analogs like 1,5-disubstituted tetrazoles (1,5-DS-T), synthetic routes involve coupling cyclopentyl groups via nucleophilic substitution or cross-coupling reactions .

- Characterization :

- Structural Integrity : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure.

- Purity : Validate via high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) .

- Crystallography : For novel derivatives, single-crystal X-ray diffraction provides definitive structural evidence .

Q. How can researchers ensure reproducibility in experimental protocols for this compound derivatives?

Methodological Answer:

- Detailed Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Experimental Section : Describe synthesis steps, purification methods, and characterization data (e.g., solvent ratios, reaction times) .

- Supporting Information : Include raw data (e.g., NMR spectra, chromatograms) in supplementary files to enable replication .

- Reference Standards : Use known compounds (e.g., commercially available cyclopentane derivatives) as internal controls .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target proteins like ABL kinase?

Methodological Answer:

- Docking Workflow :

- Ligand Preparation : Generate 3D structures using tools like Open Babel; assign protonation states via Chemicalize .

- Receptor Grid Definition : Align with crystal structures (e.g., PDB 2HZI, 4TWP) to define active sites .

- Scoring Functions : Use Autodock Vina or hybrid quantum mechanics/molecular mechanics (QM/MM) to calculate binding free energy (ΔG) and inhibition constants (Ki) .

- Validation Metrics :

Q. How do halogen interactions influence the binding mode of this compound derivatives in molecular docking studies?

Methodological Answer:

- Halogen Bonding : Chlorine or fluorine substituents at R1/R2 positions form σ-hole interactions with kinase residues (e.g., backbone carbonyl groups in ABL kinase). These interactions improve binding affinity by 2–3 kcal/mol .

- Case Study : Fluorinated derivatives (e.g., compound 11b) exhibit superior Ki values (nM range) due to enhanced hydrophobic and electrostatic complementarity .

- Experimental Validation : Compare computational Ki predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What methodological challenges arise when comparing experimental and computational data for this compound's bioactivity?

Methodological Answer:

- Data Contradictions :

- False Positives/Negatives : Bayesian classifiers may overpredict active ligands (PPV = 0.72) due to biased training sets (e.g., DUD database) .

- Matrix Effects : In analytical chemistry, enzyme assays for saliva/plasma 1,5-AG analogs show poor correlation with LC-MS due to interfering monosaccharides (e.g., galactose, mannose) .

- Mitigation Strategies :

Q. How can researchers optimize ligand-receptor interaction studies for this compound derivatives targeting T315I-mutant ABL kinase?

Methodological Answer:

- Mutation-Specific Grids : Customize docking grids to accommodate the T315I "gatekeeper" mutation, which alters the ATP-binding pocket .

- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic R2 groups like cyclohexyl) that enhance interactions with mutant kinase pockets .

- Dynamic Simulations : Perform molecular dynamics (MD) simulations (≥100 ns) to evaluate binding stability and entropy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.